molecular formula C15H21F3N2 B1426347 1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 1220016-64-7

1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No. B1426347
CAS RN: 1220016-64-7
M. Wt: 286.34 g/mol
InChI Key: UVDXASUABUVSMR-UHFFFAOYSA-N
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Description

“1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C15H21F3N2 . It is an important compound used in scientific research and industry for various applications.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two amine groups and a trifluoromethyl group attached. The cyclohexyl and ethyl groups are attached to one of the amine groups .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . Its molecular weight is 286.34 g/mol.

Scientific Research Applications

Molecular Structure and Crystal Packing

Research on compounds structurally related to "1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine" involves the investigation of their molecular structures and crystal packing. For instance, studies on orthorhombic polymorphs and Schiff base ligands derived from similar compounds have been conducted to understand their molecular symmetry, crystal structures, and intermolecular interactions such as π–π stacking and C–H⋯π interactions (K. Ohno, T. Fujihara, & A. Nagasawa, 2014; C. Lai, F. Mohr, & E. Tiekink, 2006). These studies can provide a foundation for the development of new materials with specific properties.

Material Properties and Applications

Further research explores the properties of materials derived from compounds with similar structures, such as their thermal stability, solubility, and potential applications in areas like polymer science and membrane technology. For example, studies on fluorinated polyimides and polyamides exhibit their high thermal stability, solubility in various solvents, and potential applications in microelectronics and gas separation technologies (Yu Liu et al., 2008; Zhiming Qiu et al., 2006). Such studies highlight the versatility and application potential of materials derived from similar chemical structures.

Chemical Separation and Catalysis

Research on the separation of benzene and cyclohexane using binary mixtures of ionic liquids and the catalytic activity of Schiff base ligands reveals applications in the petrochemical industry and synthetic chemistry (M. Salleh et al., 2019; Selma Bal & S. Bal, 2015). These studies demonstrate the potential of related compounds in enhancing chemical processes and separations.

Photopolymerization and Electrochemical Properties

The study on photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane presents innovative approaches to polymer chemistry, indicating potential applications in the development of new polymeric materials with specific structural and optical properties (M. Masuda et al., 2003).

properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2/c1-2-20(12-6-4-3-5-7-12)14-9-8-11(19)10-13(14)15(16,17)18/h8-10,12H,2-7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDXASUABUVSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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